molecular formula C9H17NO B2388546 2-(Piperidin-1-yl)cyclobutan-1-ol CAS No. 1822613-77-3

2-(Piperidin-1-yl)cyclobutan-1-ol

Cat. No.: B2388546
CAS No.: 1822613-77-3
M. Wt: 155.241
InChI Key: AARCBAFIFAIUQR-UHFFFAOYSA-N
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Description

General Context of Piperidine (B6355638) and Cyclobutane (B1203170) Scaffolds in Synthetic Organic Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural unit in a vast number of natural products and synthetic pharmaceuticals. nih.govajchem-a.comnih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved membrane permeability and metabolic stability, which are crucial for drug-like characteristics. researchgate.net The piperidine skeleton is a key component in over twenty classes of pharmaceuticals and is a fundamental building block in drug design. nih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant focus in modern organic chemistry. nih.govajchem-a.com

Similarly, the cyclobutane ring, a four-membered carbocycle, offers unique three-dimensional structural features that are increasingly exploited in medicinal chemistry. nih.gov Historically considered a rarity, the cyclobutane motif is now recognized for its ability to introduce conformational restriction and act as a bioisostere for other groups, such as aromatic rings, while maintaining chemical inertness. nih.govlifechemicals.com This rigid, sp³-rich scaffold can help in "escaping flatland," a concept in medicinal chemistry aimed at creating more three-dimensional and specific drug candidates. nih.gov The synthesis of complex cyclobutane-containing natural products and their analogues continues to drive the development of novel synthetic strategies. rsc.orgacs.org

Rationale for Investigating 2-(Piperidin-1-yl)cyclobutan-1-ol in Academic Research

The rationale for investigating this compound in an academic setting lies in the synergistic potential of combining the piperidine and cyclobutanol (B46151) moieties. The juxtaposition of a basic nitrogen atom from the piperidine ring and a hydroxyl group on the cyclobutane core creates a 1,2-aminoalcohol, a privileged structural motif in its own right, known for its utility as a chiral ligand and a precursor in the synthesis of more complex molecules.

The specific arrangement in this compound could be of interest for several reasons:

Catalysis: Chiral 1,2-aminoalcohols are well-established as effective ligands in asymmetric catalysis. The rigid cyclobutane backbone could enforce a specific conformation, potentially leading to high levels of stereocontrol in catalyzed reactions.

Medicinal Chemistry: The combination of the pharmacophoric piperidine ring and the unique spatial arrangement provided by the cyclobutane scaffold could lead to novel biological activities. The ability of the cyclobutane ring to act as a conformational lock could help in designing molecules that fit precisely into the binding sites of biological targets.

Novel Building Block: This compound can serve as a versatile intermediate for the synthesis of more elaborate structures. The hydroxyl and the piperidine nitrogen can be further functionalized, allowing for the exploration of a wider chemical space.

Historical Context of Related Cyclobutanol and Piperidine Derivatives Synthesis

The synthesis of piperidine derivatives has a long history, driven by their presence in numerous alkaloids and their wide-ranging pharmacological activities. nih.govtandfonline.com Early methods often relied on the reduction of pyridine (B92270) precursors. nih.gov Over the decades, a plethora of synthetic strategies have been developed, including intramolecular cyclization reactions, multicomponent reactions, and transition metal-catalyzed processes, to afford a diverse array of substituted piperidines. nih.govajchem-a.com The development of stereoselective methods to control the geometry of substituents on the piperidine ring has been a particularly active area of research. acs.orgacs.orgthieme-connect.com

The synthesis of cyclobutane derivatives, on the other hand, was historically challenged by the ring strain associated with the four-membered ring. carewellpharma.in Early syntheses of cyclobutanol often involved the acid-catalyzed rearrangement of cyclopropylcarbinol. orgsyn.org The advent of modern synthetic methods, particularly photochemical [2+2] cycloadditions, has made the construction of the cyclobutane core more accessible. organic-chemistry.orgwikipedia.org More recent advancements include the use of C-H functionalization and strain-release reactions to create complex and highly substituted cyclobutane structures. nih.govacs.org The development of methods to synthesize functionalized cyclobutanols, such as 3-borylated cyclobutanols, has further expanded their utility as synthetic intermediates. nih.gov

Compound and Derivative Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARCBAFIFAIUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Piperidin 1 Yl Cyclobutan 1 Ol

Overview of Established Synthetic Routes to the Core Cyclobutanol (B46151) Scaffold

The construction of the cyclobutanol ring is a key challenge in the synthesis of this target molecule. Several powerful reactions are employed to create this strained four-membered ring system.

Hyperbaric [2+2] Cycloaddition Reactions in Cyclobutane (B1203170) Synthesis

The [2+2] cycloaddition is a primary and widely utilized method for synthesizing cyclobutane rings. nih.govkib.ac.cn This reaction involves the union of two doubly bonded molecules to form a four-membered ring. While photochemical and thermal methods are common, the use of high pressure, or hyperbaric conditions, offers significant advantages. High-pressure conditions, often exceeding 1 kbar, can promote cycloaddition reactions that are otherwise inefficient at atmospheric pressure. rsc.org

A notable application of this methodology is the hyperbaric [2+2] cycloaddition between sulfonyl allenes and vinyl ethers. ru.nlresearchgate.net For instance, the reaction between various arenesulfonyl allenes and benzyl (B1604629) vinyl ether at 15 kbar has been successfully used to synthesize cyclobutane scaffolds. ru.nl This approach allows for the creation of cyclobutanes with multiple points for further chemical diversification. ru.nlresearchgate.net The reaction conditions, such as temperature, reactant equivalents, and time, can be optimized to achieve high yields of the desired cyclobutane product. ru.nl It has been observed that increasing the equivalents of the vinyl ether component generally improves the conversion to the cyclobutane product. ru.nl

ReactantsConditionsProductYield
Arenesulfonyl allene, Benzyl vinyl ether15 kbar, 50°C, 19 hSubstituted cyclobutane83% ru.nl

This strategy highlights the utility of hyperbaric conditions in overcoming the activation barriers associated with forming strained ring systems, providing a robust entry into complex cyclobutanol derivatives. ru.nlresearchgate.net

Intramolecular Cyclization Approaches for Cyclobutane Formation

Intramolecular cyclization offers another powerful avenue to the cyclobutane core. These reactions involve forming the four-membered ring from a single, appropriately functionalized acyclic precursor.

One prominent method is the intramolecular [2+2] photocycloaddition . This reaction uses light to excite an alkene within a molecule, which then reacts with another tethered alkene to form the cyclobutane ring. acs.orgacs.org This method has been applied to the synthesis of complex natural products containing cyclobutane motifs. nih.govkib.ac.cn The stereochemical outcome of these photocycloadditions can often be controlled by the geometry of the starting material. acs.org

Another approach involves the intramolecular C–H silylation . In this method, a transition-metal catalyst facilitates the cyclization of a molecule containing a hydrosilane and a C-H bond positioned to form a four-membered ring. This can lead to the formation of cyclobutanols with high diastereoselectivity. nih.gov

Radical cyclizations also provide a means to construct cyclobutane rings. For example, the titanium(III)-induced cyclization of epoxy olefins is a known method for forming four-membered rings. kib.ac.cn Additionally, intramolecular ester-enolate alkylative cyclization has been used to synthesize cyclobutane-containing natural products like (±)-fragranol. researchgate.net

Strategies for Introducing the Piperidine (B6355638) Moiety

Once the cyclobutane scaffold is established, or as part of a convergent strategy, the piperidine group must be introduced. This is typically achieved through the formation of a carbon-nitrogen (C-N) bond.

Reductive Amination Approaches for C-N Bond Formation

Reductive amination is a widely used and versatile method for forming C-N bonds. nih.govresearchgate.net This two-step process typically involves the reaction of a ketone (in this case, cyclobutanone) with an amine (piperidine) to form an intermediate iminium ion, which is then reduced in situ to the desired amine. nih.gov This method is a cornerstone in the synthesis of a vast number of biologically active compounds. researchgate.net

The reaction can be carried out using a variety of reducing agents. Intramolecular versions of this reaction are particularly powerful for synthesizing cyclic amines, including piperidines, from acyclic precursors. rsc.orgnih.gov For instance, the iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) acts as a key reagent, can be used to form piperidines. nih.gov While this specific example builds the piperidine ring itself, the underlying principle of forming a C-N bond via an imine intermediate is directly applicable to the intermolecular reaction between a cyclobutanone (B123998) and piperidine.

KetoneAmineKey ReagentsProduct Type
CyclobutanonePiperidineReducing agent (e.g., NaBH(OAc)₃)2-(Piperidin-1-yl)cyclobutanol (after reduction of ketone)
ω-amino fatty acid-Iron catalyst, PhenylsilaneSubstituted Piperidine nih.govmdpi.com

Nucleophilic Substitution Reactions with Piperidine

Nucleophilic substitution provides a direct route to install the piperidine group onto a pre-formed cyclobutane ring. This strategy requires a cyclobutane substrate bearing a suitable leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate). Piperidine, acting as a nucleophile, displaces the leaving group to form the C-N bond. nih.govnih.gov

The reactivity in these SNAr-type reactions can be influenced by the nature of the leaving group and the presence of other substituents on the ring. nih.govrsc.org For example, the synthesis of various piperidine derivatives has been achieved through the nucleophilic substitution of a mesylate with an amine. nih.gov This approach is fundamental in building molecular complexity and has been employed in the synthesis of various biologically active piperidine-containing compounds. nih.govresearchgate.net

Annulation Reactions for Piperidine Ring Construction

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, represent a more complex but powerful strategy. nih.gov In the context of synthesizing 2-(piperidin-1-yl)cyclobutan-1-ol, this would typically involve building the piperidine ring from an acyclic chain attached to the cyclobutane core.

Several methods exist for constructing the piperidine ring itself. nih.govmdpi.com These include:

Hydrogenation/Reduction of Pyridines: Substituted pyridines can be reduced to piperidines using various catalytic systems, including both metal and organocatalysts. nih.govmdpi.com

Intramolecular Cyclization: A substrate containing an amine and a suitable electrophilic site can undergo intramolecular cyclization to form the piperidine ring. This can be achieved through various mechanisms, including reductive hydroamination/cyclization cascades of alkynes. nih.govmdpi.com

[5+1] Annulations: These reactions combine a five-atom component with a one-atom component to construct the six-membered piperidine ring. Reductive amination is a key C-N bond-forming step in many of these strategies. nih.gov

While these methods focus on forming the piperidine ring rather than attaching it, they could be adapted in a multi-step synthesis where a functionalized side chain on the cyclobutanol is elaborated into the piperidine heterocycle.

Hydrogenation and Reduction Strategies for Piperidine Formation

The formation of the piperidine ring is a critical step in the synthesis of the target molecule. A common and efficient method for this transformation is the hydrogenation of a corresponding pyridine (B92270) precursor. This approach is versatile, allowing for the introduction of the cyclobutanol-containing substituent onto the pyridine ring prior to the reduction to piperidine.

Catalytic hydrogenation of pyridines is a well-established method, though it can present challenges. The use of heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Palladium on carbon (Pd/C) is common, but these reactions often demand harsh conditions such as high pressures and temperatures. researchgate.net For instance, hydrogenation using a PtO₂ catalyst in glacial acetic acid requires hydrogen pressures of 50 to 70 bar to effectively reduce substituted pyridines to their corresponding piperidines. researchgate.net

More recently, homogeneous catalysts have been developed to effect this transformation under milder conditions. Rhodium complexes, such as [Cp*RhCl₂]₂, have been shown to catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts efficiently. liv.ac.uk This method uses a formic acid/triethylamine mixture as the hydrogen source and can proceed at a mild 40°C, offering a high degree of chemoselectivity. liv.ac.uk Depending on the substitution pattern, this can yield either fully saturated piperidines or partially reduced tetrahydropyridines. liv.ac.uk A notable feature of some rhodium-catalyzed systems is the potential for asymmetric reduction-induced transamination (ART), which can introduce chirality into the piperidine ring during the reduction process. dicp.ac.cn

Electrocatalytic hydrogenation offers a modern alternative that avoids high-pressure hydrogen gas and high temperatures. nih.govresearchgate.net Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridines can be converted to piperidines at ambient temperature and pressure. nih.gov This method demonstrates high current efficiency and can be applied to a variety of nitrogen-containing aromatic compounds. nih.gov

The choice of reduction strategy can significantly influence the stereochemical outcome. For example, the reduction of 2,3-disubstituted pyridinium salts often leads exclusively to the trans piperidine isomer, while 2,6-disubstituted pyridines may yield the cis product preferentially. liv.ac.uk

Table 1: Selected Catalytic Systems for Pyridine Hydrogenation

Catalyst System Hydrogen Source Conditions Key Features
PtO₂ H₂ gas (50-70 bar) Glacial Acetic Acid Effective for substituted pyridines but requires harsh conditions. researchgate.net
[Cp*RhCl₂]₂ / Iodide HCOOH-Et₃N 40°C Mild conditions; high chemoselectivity for piperidines or tetrahydropyridines. liv.ac.uk
Rh/C (heterogeneous) H₂ gas (5 atm) Water, 80°C Milder conditions than PtO₂, applicable to various heteroaromatics. organic-chemistry.org

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient strategy for constructing complex molecules like this compound. The 1,2-amino alcohol motif is a common target for MCRs.

One plausible MCR approach would involve the reaction of a cyclobutane-derived carbonyl compound, an amine (piperidine), and a source for the hydroxymethyl group. For example, a one-pot radical hydroxymethylation of an imine, formed in situ from piperidine and a cyclobutanone derivative, could be achieved. acs.org Systems using aqueous acidic titanium(III) chloride (TiCl₃) and tert-butyl hydroperoxide (t-BuOOH) can facilitate the assembly of an amine, an aldehyde, and methanol (B129727) into a 1,2-amino alcohol under mild conditions. acs.org

Another strategy could employ a Cr/photoredox dual catalytic system. This method allows for the in situ generation of α-amino carbanion equivalents from α-silyl amines, which then act as nucleophiles. acs.orgorganic-chemistry.org In a hypothetical synthesis, an α-silyl piperidine derivative could react with cyclobutanone, enabled by the dual catalyst system, to form the desired protected 1,2-amino alcohol. acs.org This approach represents a catalytic and atom-economic alternative to traditional methods. acs.org

Furthermore, enantioselective MCRs have been developed that could potentially control the stereochemistry of the final product. Copper-catalyzed reductive coupling can achieve the enantioselective addition of N-substituted allyl equivalents to ketone electrophiles, providing access to chiral 1,2-amino alcohol synthons. nih.gov Adapting such a method to a cyclobutanone substrate could provide a pathway to an enantiomerically enriched intermediate that leads to this compound.

Diastereoselective and Enantioselective Synthesis Approaches for this compound

The target molecule contains two adjacent stereocenters on the cyclobutane ring, making stereocontrol a critical aspect of its synthesis. Achieving high diastereoselectivity and enantioselectivity is essential for accessing specific isomers.

The synthesis of chiral 1,2-disubstituted cyclobutanes is an area of intense research. nih.gov One powerful strategy is the Michael addition to cyclobutene (B1205218) precursors. The use of a chiral bifunctional acid-base catalyst, such as a chinchona-based squaramide, can facilitate the highly diastereoselective and enantioselective addition of nucleophiles to cyclobutenes. nih.govrsc.org For instance, a piperidine nucleophile could be added to an activated cyclobutene, with the catalyst controlling the facial selectivity of the attack to yield the desired stereoisomer. nih.govrsc.org Such methods have been shown to achieve high yields and enantiomeric ratios (er up to 99.7:0.3). rsc.org

Another approach involves the photochemical Yang cyclization. Chiral N-acylated α-amino ketones can undergo intramolecular γ-hydrogen abstraction followed by 1,4-triplet biradical combination to form 2-aminocyclobutanols with high diastereoselectivity (>95%). acs.orgacs.org By designing a substrate where the amino group is part of a piperidine precursor, this photochemical reaction could establish the desired relative stereochemistry on the cyclobutane ring.

The enantioselective [2+2] cycloaddition of alkenes and alkynes is a fundamental method for constructing cyclobutene rings, which are valuable precursors to functionalized cyclobutanes. nih.gov Gold(I)-catalyzed intermolecular [2+2] cycloadditions using non-C₂-symmetric chiral ligands can produce cyclobutenes with high enantioselectivity. nih.gov Subsequent functionalization of the cyclobutene, for example, through stereoselective epoxidation and ring-opening with piperidine, would translate the initial enantioselectivity to the final product.

Table 2: Strategies for Stereoselective Synthesis of 1,2-Disubstituted Cyclobutanes

Method Precursors Catalyst/Conditions Stereocontrol
Michael Addition Cyclobutene ester/amide + Nucleophile Chiral Cinchona-Squaramide Catalyst High diastereoselectivity (>95:5 dr) and enantioselectivity (up to 99.7:0.3 er). nih.govrsc.org
Yang Cyclization N-acylated α-amino aryl ketone Photolysis (UV light) High diastereoselectivity (>95%). acs.orgacs.org
[2+2] Cycloaddition Terminal alkyne + Alkene Chiral Digold(I) Catalyst Forms enantioenriched cyclobutene intermediates. nih.gov

Functionalization of Pre-existing Scaffolds Towards this compound

An alternative to building both rings simultaneously is to start with a pre-formed cyclobutane or piperidine scaffold and add the missing functionality.

Starting from a Cyclobutane Scaffold: A common strategy involves the reaction of a nitrogen nucleophile with an electrophilic cyclobutane derivative. For example, 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) can be reacted with various nitrogen nucleophiles, including carbamates and amides, under acidic conditions to afford 2-aminocyclobutanone derivatives. luc.edu A subsequent reduction of the ketone would yield the desired 1,2-amino alcohol. A more direct route could involve the nucleophilic ring-opening of cyclobutene oxide with piperidine. This reaction would directly establish the 1,2-amino alcohol functionality, with the stereochemistry being dependent on the epoxide opening mechanism (typically anti-addition).

Michael addition of piperidine to an activated cyclobutene, such as a cyclobutene ester or amide, is another viable route. nih.govresearchgate.net The diastereoselectivity of this addition can be controlled to favor the desired isomer. nih.govresearchgate.net

Starting from a Piperidine Scaffold: Alternatively, the synthesis can begin with a pre-formed piperidine ring which is then functionalized. For example, a piperidine derivative could be used in a conjugate addition to an α,β-unsaturated ketone, followed by further manipulations. nih.gov A more direct approach would be the alkylation of piperidine with a suitable electrophilic cyclobutane fragment, such as 2-bromocyclobutan-1-ol (B3265891) or a protected version thereof. The challenge in this approach lies in controlling the regioselectivity and avoiding over-alkylation.

Reductive amination provides a powerful method for connecting the two scaffolds. The reaction between cyclobutanone and piperidine would form an enamine or iminium ion intermediate, which can then be reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield 2-(piperidin-1-yl)cyclobutane. mdpi.com If the starting material is 2-hydroxycyclobutanone, reductive amination with piperidine could directly furnish the target molecule, this compound. researchgate.net

Reaction Mechanisms and Pathways Associated with 2 Piperidin 1 Yl Cyclobutan 1 Ol Synthesis and Transformations

Mechanistic Investigations of Cyclobutane (B1203170) Ring Formation Reactions

The formation of the strained four-membered cyclobutane ring is a challenging yet crucial step. Key strategies include radical cyclizations and metal-catalyzed cycloadditions.

Radical Cyclization Pathways

Radical cyclization reactions offer a powerful method for forming cyclic compounds, including cyclobutanes, under mild conditions with high functional group tolerance. wikipedia.org These reactions typically proceed through three main stages: selective radical generation, an intramolecular cyclization step, and a final quenching step to yield the product. wikipedia.org

For a cyclization to be effective, the rate of the intramolecular ring closure must be faster than any competing side reactions, such as trapping of the initial radical. wikipedia.org The formation of five- and six-membered rings is generally favored, but the synthesis of four-membered rings can be achieved. wikipedia.org One proposed mechanism for cyclobutane formation from a five-membered ring precursor involves the generation of a 1,4-biradical intermediate. nih.gov This biradical can then undergo rapid C-C bond formation to yield the cyclobutane ring. nih.gov The stereospecificity observed in some of these reactions suggests a concerted or very rapid stepwise process. nih.gov

Recent developments have explored photoredox-enabled ring-opening of cyclobutanes via a cyclobutylcarbinyl radical, highlighting the role of radical intermediates in transformations involving this ring system. rsc.org

Metal-Catalyzed Cyclization Mechanisms

Metal-catalyzed reactions, particularly [2+2] cycloadditions, are among the most prevalent methods for constructing cyclobutane rings. researchgate.netnih.gov These reactions can be promoted by various transition metals or by light (photochemical [2+2] cycloaddition).

Visible light photocatalysis using catalysts like Ru(bipy)₃Cl₂ can facilitate [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org The proposed mechanism involves a photogenerated Ru(bipy)₃⁺ complex that promotes a one-electron reduction of the enone substrate, leading to a radical anion that undergoes cycloaddition. organic-chemistry.org

Transition metal-catalyzed pathways often involve the formation of a metallacyclobutane intermediate. For instance, nickel(0) catalysis can utilize [1.1.1]propellane as a carbene precursor, which forms a key 3-methylenecyclobutylidene-nickel intermediate before further reaction. organic-chemistry.org Cobalt-catalyzed protocols have also been developed for the enantioselective coupling of alkynes and cyclobutenes, which proceeds via oxidative cyclization. researchgate.net The choice of ligands can precisely control whether the reaction proceeds through protonation or reductive elimination, leading to densely functionalized cyclobutanes. researchgate.net

Mechanisms of Piperidine (B6355638) Ring Incorporation

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. researchgate.netrsc.orgresearchgate.net Its synthesis is well-established, with common methods including the reduction of pyridine (B92270) precursors and annulation reactions.

Hydrogenation and Reduction Mechanisms

The catalytic hydrogenation of pyridines is a fundamental and widely used method for synthesizing the piperidine core. researchgate.netnih.govdtic.mil This approach typically requires a pyridine substrate, a catalyst, and a hydrogen source, though it can present challenges such as the need for harsh conditions and achieving high stereoselectivity. rsc.orgnih.gov

A variety of transition metal catalysts are effective for this transformation, including rhodium, iridium, palladium, and nickel. researchgate.netrsc.orgnih.gov For example, a commercially available rhodium compound, Rh₂O₃, has been shown to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org

Mechanistic studies, particularly for iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, have provided detailed insights. acs.org DFT calculations support an outer-sphere dissociative mechanism for the reduction. acs.org In this pathway, the stereochemical outcome is determined by the initial protonation of a final enamine intermediate, rather than the subsequent hydride reduction of the resulting iminium species. acs.org Another approach involves a rhodium-catalyzed reductive transamination of pyridinium salts, where a chiral primary amine induces chirality on the ring during the reduction process. researchgate.net

Catalyst SystemSubstrateKey Mechanistic FeatureReference
Iridium(I) with P,N-ligandα-heteroaryl-N-benzylpyridinium saltsOuter-sphere dissociative mechanism; stereochemistry set by enamine protonation. acs.org
Rhodium(III) complexPyridinium salts with chiral amineReductive transamination; chirality induced by the amine. researchgate.net
Rhodium Oxide (Rh₂O₃)Unprotected functionalized pyridinesHydrogen transfer likely starts at the 4-position of the pyridine ring. rsc.org

Annulation Reaction Mechanisms (e.g., [5+1] Annulations)

Annulation reactions provide a convergent approach to the piperidine ring by combining smaller fragments. A [5+1] annulation involves the reaction of a five-atom component with a one-atom component to form the six-membered ring.

One example is a heterocycle-forming double Michael reaction, where a nitrogen-containing tethered diacid reacts with a molecule like 3-butyn-2-one (B73955) to yield highly substituted piperidines with high stereoselectivity. nih.gov Another sophisticated [5+1] annulation method utilizes a "hydrogen borrowing" cascade catalyzed by iridium(III). nih.gov The mechanism involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction, forming two new C-N bonds in the process. nih.gov More recent strategies have employed a 1,3-azadiene-anhydride reaction to create highly functionalized 2-oxopiperidines, which can serve as versatile intermediates. rsc.orgrsc.org This reaction proceeds with high chemoselectivity, favoring the anhydride-imine pathway over the anhydride-alkene pathway. rsc.org

Intramolecular vs. Intermolecular Reaction Pathways

The choice between an intramolecular (ring-closing) and an intermolecular (component-combining) pathway is a central strategic decision in synthesis.

Intramolecular pathways are often favored for their kinetic advantage, as the reacting partners are tethered together, increasing the effective molarity and often leading to rapid and selective reactions. wikipedia.org In piperidine synthesis, a vast number of methods rely on the intramolecular cyclization of a linear precursor containing a nitrogen source. nih.govmdpi.com Examples include radical-mediated amine cyclizations and palladium-catalyzed aza-Heck cyclizations. mdpi.com Similarly, the intramolecular [2+2] cycloaddition of allenes with alkenes is a versatile method for creating bicyclic systems containing a cyclobutane ring. nih.gov

Intermolecular pathways , while entropically less favored, offer greater flexibility in combining different molecular fragments. baranlab.org In the context of cyclobutane synthesis, intermolecular [2+2] photocycloadditions are a key strategy. nih.gov The competition between intramolecular and intermolecular pathways can be controlled by reaction conditions. For instance, in the photocycloaddition of tethered cinnamic esters, dilute conditions and short linker distances (< 5 Å) favor intramolecular dimerization, while higher concentrations and longer linkers favor intermolecular [2+2] photocycloaddition, leading to polymerization. nih.gov For piperidine synthesis, classic intermolecular reactions like the Petrenko-Kritschenko reaction condense two moles of an aldehyde with a primary amine and a β-ketocarboxylate in a double Mannich reaction to build the ring. dtic.mil

The synthesis of a molecule like 2-(piperidin-1-yl)cyclobutan-1-ol could conceivably employ either strategy. An intramolecular approach might involve the cyclization of a precursor already containing both the piperidine and the acyclic portion of the cyclobutane. An intermolecular approach could involve the reaction of a pre-formed piperidine nucleophile with a cyclobutanone (B123998) or a related electrophile.

Influence of Reaction Conditions on Mechanistic Divergence

The specific conditions under which these reactions are performed have a profound influence on the mechanistic pathway and, consequently, the final product distribution and stereoselectivity. Factors such as the choice of nucleophile, solvent, temperature, pressure, and catalyst can cause the reaction to favor one mechanism over another, a phenomenon known as mechanistic divergence.

A notable example of this divergence is seen in the nucleophilic addition of secondary amines to an activated cyclobutane intermediate, specifically 3-[(p-toluenesulfonyl)methyl]cyclobutanone derivatives. Research has shown that while secondary amines like dimethylamine (B145610) and pyrrolidine (B122466) successfully add to the cyclobutane ring to form the corresponding 3-amino-cyclobutanol products in good to excellent yields, the reaction with piperidine under identical conditions fails to produce the desired product. ru.nl

This divergence highlights the critical role of the nucleophile's structure and reactivity. Steric hindrance is a significant factor; the bulkier piperidine ring may be sterically impeded from approaching the electrophilic carbon of the cyclobutane, whereas smaller amines like dimethylamine and pyrrolidine can approach more readily. researchgate.net This steric-approach control can dictate the success or failure of the nucleophilic addition step. researchgate.net

Furthermore, reaction conditions such as high pressure (e.g., 15 kbar) have been employed to facilitate [2+2] cycloaddition reactions, which might otherwise have low yields at atmospheric pressure. ru.nl Temperature is also a critical parameter. While heating can provide the necessary activation energy and improve the solubility of reactants, it can also promote side reactions or decomposition if not carefully controlled. fiveable.me

The choice of catalyst is another pivotal factor. Chiral catalysts, for example, can be used to induce enantioselectivity in cycloaddition or nucleophilic addition steps, leading to the formation of a specific stereoisomer. nih.govwhiterose.ac.uk The interplay of these conditions determines the precise mechanistic route the reaction follows, leading to the successful synthesis of a target molecule like this compound or resulting in alternative, undesired products.

Table 1: Influence of Secondary Amine Nucleophile on Addition to a Cyclobutane Intermediate

NucleophileSubstrateReaction ConditionsOutcomeYield (%)Reference
Dimethylamine3-[(p-toluenesulfonyl)methyl]cyclobutanone derivativeTHF, 17hSuccessful Addition69 ru.nl
Pyrrolidine3-[(p-toluenesulfonyl)methyl]cyclobutanone derivativeTHF, 75hSuccessful Addition63 ru.nl
Azetidine3-[(p-toluenesulfonyl)methyl]cyclobutanone derivativeTHF, 48hSuccessful Addition82 ru.nl
Piperidine 3-[(p-toluenesulfonyl)methyl]cyclobutanone derivative THF, 75h No Conversion - ru.nl

Stereochemical Considerations in 2 Piperidin 1 Yl Cyclobutan 1 Ol

Diastereoisomerism in the Cyclobutanol (B46151) Moiety

The 2-(piperidin-1-yl)cyclobutan-1-ol molecule possesses two stereocenters at the C1 and C2 positions of the cyclobutane (B1203170) ring, where the hydroxyl and piperidinyl groups are attached, respectively. This gives rise to the possibility of diastereoisomerism, specifically cis and trans isomers.

In the cis isomer, the hydroxyl and piperidinyl substituents are located on the same face of the cyclobutane ring. In the trans isomer, they are on opposite faces. This difference in spatial arrangement can lead to distinct physical and chemical properties for each diastereomer. The nomenclature for these isomers is based on the relative orientation of the substituents on the cyclobutane ring. youtube.com

Table 1: Possible Diastereomers of this compound

IsomerRelative Position of Substituents
cisHydroxyl and piperidinyl groups on the same side of the cyclobutane ring.
transHydroxyl and piperidinyl groups on opposite sides of the cyclobutane ring.

Conformational Analysis of the Piperidine (B6355638) Ring and its Impact on Overall Stereochemistry

For N-acylpiperidines, there is a noted preference for a 2-substituent to be in the axial position due to pseudoallylic strain, with a calculated energy difference of up to -3.2 kcal/mol favoring the axial orientation. nih.gov While the cyclobutanol group is not an acyl group, the principle of minimizing steric interactions is still relevant. The equilibrium between the chair and twist-boat conformations is also a factor, though the chair form is generally more stable. nih.govresearchgate.net

Isomerization Pathways: Trans-to-Cis Conversions in Related Structures

While specific isomerization pathways for this compound are not extensively documented, related structures offer insights into potential mechanisms. Photochemical reactions, such as the Norrish/Yang reaction, provide a plausible route for the formation and interconversion of diastereomers in aminocyclobutanols. acs.org

The Norrish Type II reaction involves intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical intermediate. This biradical can then undergo cyclization (the Yang cyclization) to form a cyclobutanol or cleave. The stereochemical outcome of the cyclization is determined by the conformational equilibration of the biradical intermediate and the diastereoselectivity of the biradical combination. acs.org It is conceivable that under certain conditions, such as UV irradiation, a similar pathway could be initiated in a precursor to this compound, potentially leading to a mixture of cis and trans isomers or the isomerization of one diastereomer to another.

Methods for Diastereomeric Ratio Determination and Control

The determination of the ratio of diastereomers is crucial for characterizing mixtures of this compound. Several analytical techniques are well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. nih.gov The different spatial environments of the protons and carbons in the cis and trans isomers will result in distinct chemical shifts and coupling constants. For example, in related dipeptidonucleotides, diastereomeric ratios were successfully determined by integrating ¹H or ³¹P NMR peaks. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating diastereomers. mdpi.com By using a suitable stationary phase (often normal phase silica (B1680970) gel) and mobile phase, the cis and trans isomers of this compound can be separated, and their relative amounts can be quantified from the peak areas in the chromatogram. The resolution of the separation is often expressed by the resolution factor (Rs). mdpi.com

Control over the diastereomeric ratio is typically achieved during the synthesis of the molecule.

Stereoselective Synthesis Strategies and Their Mechanistic Basis

The stereoselective synthesis of this compound aims to produce a single diastereomer, either cis or trans, in high yield and purity. While specific methods for this compound are not detailed in the literature, strategies for related aminocyclobutanols can be considered.

One effective strategy is the use of biocatalysis. For instance, a highly trans-diastereoselective synthesis of a substituted aminocyclobutanol was achieved using a ketoreductase (KRED) enzyme. This enzymatic reduction of a ketone precursor proceeded with a diastereomeric ratio of approximately 98:2. nih.gov The high stereoselectivity is attributed to the specific three-dimensional active site of the enzyme, which orients the substrate in a preferred conformation for the hydride transfer.

Another approach is photochemical [2+2] cycloaddition. The intramolecular Yang cyclization of α-amido alkylaryl ketones can produce N-acylated 2-aminocyclobutanols with high diastereoselectivity. acs.org The stereochemical outcome is influenced by factors such as hydrogen bonding in the intermediate 1,4-triplet biradical, which directs the cyclization to favor one diastereomer over the other. acs.org

Intramolecular cyclization reactions are also a common method for synthesizing piperidine rings and can be designed to be stereoselective. nih.gov Furthermore, [2+2] cycloaddition reactions are a primary method for forming cyclobutane rings and can be performed under thermal, photochemical, or transition-metal-catalyzed conditions to control the stereochemistry of the resulting product. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Piperidin 1 Yl Cyclobutan 1 Ol

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural and Stereochemical Assignment

Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of 2-(Piperidin-1-yl)cyclobutan-1-ol in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while multi-dimensional techniques are required to piece together the complete structural puzzle.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, COSY spectra would reveal correlations between adjacent protons within the cyclobutane (B1203170) ring and within the piperidine (B6355638) ring, confirming the integrity of these cyclic systems. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) would show a correlation to the adjacent protons on the cyclobutane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-4 bonds) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. Key HMBC correlations would be observed from the protons on the piperidine ring (adjacent to the nitrogen) to the carbon atom of the cyclobutane ring to which the piperidine is attached. Conversely, the proton on the cyclobutane ring attached to the nitrogen would show a correlation to the carbons within the piperidine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry, specifically the cis or trans relationship of the substituents on the cyclobutane ring. NOESY detects protons that are close to each other in space, regardless of their bonding connectivity. ceitec.czlibretexts.org If the hydroxyl and piperidinyl groups are in a cis configuration, a NOESY cross-peak would be expected between the proton on the hydroxyl-bearing carbon (C1) and the proton on the piperidinyl-bearing carbon (C2). The absence of such a correlation, coupled with correlations to other protons on the opposite face of the ring, would suggest a trans configuration.

Table 1: Expected 2D NMR Correlations for Structural Elucidation

Technique Correlated Nuclei Information Gained
COSY ¹H – ¹H Identifies adjacent protons within the piperidine and cyclobutane rings.
HMBC ¹H – ¹³C (2-4 bonds) Confirms the connection point between the piperidine and cyclobutane rings.
NOESY ¹H – ¹H (through space) Determines the cis/trans stereochemistry of the substituents on the cyclobutane ring. libretexts.org

While classic keto-enol tautomerism is not relevant for this saturated system, ring-chain tautomerism is a theoretical possibility, though unlikely under normal conditions. NMR spectroscopy is the primary method for investigating such equilibria. researchgate.netnih.gov Different tautomers would present distinct sets of NMR signals, and their relative populations could be determined by integrating these signals.

More pertinently, NMR is used to study the molecule's conformational dynamics. The four-membered cyclobutane ring is not planar and undergoes a puckering motion. dtic.mil The piperidine ring typically adopts a chair conformation, which can interconvert. researchgate.net Variable temperature (VT) NMR studies can provide insight into the energy barriers of these conformational changes. Changes in chemical shifts or the coalescence of signals as temperature varies can be analyzed to determine the thermodynamics of these processes.

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information for a molecule in the solid state. This technique would unambiguously determine the three-dimensional architecture of this compound, including precise bond lengths, bond angles, and torsional angles.

For this specific compound, an X-ray crystal structure would provide conclusive proof of:

Stereochemistry: The cis or trans relationship between the hydroxyl and piperidinyl substituents on the cyclobutane ring would be unequivocally established.

Conformation: The exact solid-state conformation would be revealed. This includes the degree of puckering in the cyclobutane ring and the specific chair, boat, or twist-boat conformation of the piperidine ring. researchgate.netresearchgate.net

Intermolecular Interactions: The analysis would detail the hydrogen bonding network in the crystal lattice, particularly involving the hydroxyl group, and other non-covalent interactions that dictate the crystal packing. researchgate.net

Table 2: Key Structural Parameters from X-ray Diffraction

Parameter Significance for this compound
Bond Angles (C-C-C in cyclobutane) Confirms the strained, non-planar nature of the four-membered ring.
Torsional Angles Defines the puckering of the cyclobutane ring and the chair conformation of the piperidine ring.
Relative Positions of Substituents Unambiguously determines cis/trans stereochemistry.
Hydrogen Bond Distances/Angles Characterizes the intermolecular forces governing the solid-state structure. researchgate.net

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and for studying its fragmentation pathways, which can provide structural clues.

For this compound (Molecular Formula: C₁₁H₂₁NO), HRMS would provide an exact mass measurement of the molecular ion ([M+H]⁺ in positive ion mode), confirming the elemental composition with high accuracy (typically within 5 ppm). mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint for the molecule and supports the proposed structure. Expected fragmentation pathways include:

Loss of a water molecule (18 Da) from the alcohol functionality.

Cleavage of the C-N bond connecting the two rings.

Characteristic fragmentation of the piperidine ring, such as the loss of ethylene (B1197577) (28 Da). purdue.edu

Table 3: Predicted Fragments in Mass Spectrometry Analysis

m/z (Monoisotopic) Possible Formula Description of Loss/Fragment
184.1701 [C₁₁H₂₂NO]⁺ Protonated Molecular Ion [M+H]⁺
166.1596 [C₁₁H₂₀N]⁺ Loss of H₂O
98.1126 [C₆H₁₂N]⁺ Piperidinyl-methyl fragment
84.0813 [C₅H₁₀N]⁺ Piperidinium ion

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation. nih.govnih.gov The techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

For this compound, the key vibrational modes would be:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and its involvement in hydrogen bonding. mdpi.com

C-H Stretches: Multiple bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds in the piperidine and cyclobutane rings. nist.gov

C-O Stretch: A strong band in the IR spectrum, usually found between 1050-1200 cm⁻¹, corresponding to the alcohol C-O bond.

C-N Stretch: A medium to weak band in the 1020-1250 cm⁻¹ region. researchgate.net

Table 4: Characteristic Vibrational Frequencies

Functional Group/Vibration Technique Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded) IR 3200 - 3600 Strong, Broad
Aliphatic C-H Stretch IR, Raman 2800 - 3000 Strong (IR), Medium (Raman)
C-O Stretch IR 1050 - 1200 Strong
C-N Stretch IR 1020 - 1250 Medium-Weak
Cyclobutane Ring Modes IR, Raman < 1500 (Fingerprint) Complex Pattern

Table of Mentioned Compounds

Compound Name
This compound

Computational and Theoretical Investigations of 2 Piperidin 1 Yl Cyclobutan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of many-body systems, including molecules. slideshare.net This approach is centered on the concept that the total energy of a system is a functional of its electron density. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of moderate size like 2-(Piperidin-1-yl)cyclobutan-1-ol. These calculations can provide detailed insights into the molecule's geometry, conformational preferences, and electronic landscape.

Geometry Optimization and Conformational Energy Landscape Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule such as this compound, which contains both a cyclobutane (B1203170) and a piperidine (B6355638) ring, multiple conformations are possible due to the rotation around single bonds and the puckering of the rings.

The piperidine ring typically adopts a chair conformation. researchgate.net The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The connection between these two rings and the position of the hydroxyl group can lead to various stereoisomers and conformers. Computational studies have shown that even small adjacent rings, like a cyclopropane, can significantly influence the conformational preferences of a six-membered ring, sometimes favoring an axial orientation for substituents that would typically be equatorial. rsc.org DFT calculations can map the conformational energy landscape, identifying the lowest energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in different environments.

Table 1: Predicted Relative Energies of this compound Conformers Note: This table is a hypothetical representation of data that would be generated from DFT calculations and is for illustrative purposes. Actual values would require specific computational studies.

ConformerDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)Population (%) at 298 K
Axial-OH, Chair-Piperidine-60.5°0.0065.2
Equatorial-OH, Chair-Piperidine175.2°0.8520.1
Axial-OH, Twist-Boat-Piperidine-55.1°5.600.1
Equatorial-OH, Twist-Boat-Piperidine168.9°6.20<0.1

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.ch The HOMO is the orbital that is most willing to donate electrons, while the LUMO is the most ready to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. muni.czmdpi.com

For this compound, FMO analysis can predict its behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecule reveals the likely sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is often localized on the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group due to the presence of lone pairs of electrons, suggesting these are the primary sites for reaction with electrophiles. The LUMO, conversely, might be distributed over the carbon atoms of the cyclobutane ring, indicating their susceptibility to nucleophilic attack. DFT calculations provide precise energies for these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound Note: This table presents hypothetical data for illustrative purposes. Specific values would be obtained from DFT calculations.

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO1.15
HOMO-LUMO Gap7.40

Molecular Electrostatic Potential (MEP) Mapping for Site Selectivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. mdpi.com The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule's electron density. nih.gov It is typically visualized as a color-coded map superimposed on the molecule's surface. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.ar It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.

Hyperconjugation involves the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis could reveal stabilizing interactions, for example, between the lone pair of the nitrogen atom and the anti-bonding orbitals of adjacent C-C or C-H bonds. It can also elucidate the nature of the intramolecular hydrogen bond, if present, between the hydroxyl group and the piperidine nitrogen. The strength of these interactions can be estimated from the second-order perturbation theory analysis of the NBO Fock matrix, providing quantitative insights into the factors that stabilize the molecule's preferred conformation. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can gain a detailed understanding of the reaction mechanism.

Transition State Analysis and Reaction Energetics

A key aspect of understanding a reaction mechanism is identifying the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can locate and characterize transition state structures, which are often difficult or impossible to observe experimentally.

For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can reveal the energetic barriers (activation energies) that govern the reaction rate. By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. This profile helps to determine whether a reaction is thermodynamically favorable (exothermic or endothermic) and kinetically feasible. Furthermore, by comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. This type of analysis relies on rigorous computational methods to accurately describe the electronic changes that occur during a chemical transformation. wayne.edu

Solvent Effects in Computational Reaction Modeling

There is currently no published research detailing the solvent effects in the computational reaction modeling of this compound.

Theoretical Studies on Spectroscopic Parameters (e.g., NMR, IR Frequencies)

No theoretical studies on the spectroscopic parameters (e.g., NMR, IR frequencies) of this compound have been identified in the available scientific literature.

Advanced Quantum Mechanical Studies on Intermolecular Interactions

There are no advanced quantum mechanical studies focused on the intermolecular interactions of this compound available in the current body of scientific research.

Derivatives and Analogues of 2 Piperidin 1 Yl Cyclobutan 1 Ol: Synthesis and Academic Research

Structural Modifications of the Cyclobutanol (B46151) Moiety

The synthesis of derivatives of 2-(piperidin-1-yl)cyclobutan-1-ol often involves modifications to the cyclobutanol portion of the molecule. A common precursor for these syntheses is 2-hydroxycyclobutanone, which can be reacted with various organometallic reagents, such as organolithiums or Grignard reagents, to introduce a wide range of substituents at the C-2 position. This nucleophilic addition typically results in a mixture of cis and trans diastereomers of the corresponding cyclobutane-1,2-diol. The stereochemical outcome of this reaction is a critical consideration, with the cis isomer often being the major product. However, the choice of reagent can influence the diastereoselectivity.

The strained four-membered ring of the cyclobutanol moiety is susceptible to ring-opening reactions under various conditions, leading to the formation of acyclic or ring-expanded products. This reactivity is a key aspect of its chemistry and can be exploited to synthesize a diverse array of compounds. For instance, molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols using dimethyl sulfoxide (B87167) (DMSO) has been developed as a method to produce 1,4-dicarbonyl compounds. researchgate.net

Modifications and Substitutions on the Piperidine (B6355638) Ring

The piperidine ring of this compound offers numerous possibilities for structural modification, which can significantly influence the properties of the resulting analogues. These modifications can range from simple alkylation or acylation of the piperidine nitrogen to more complex substitutions on the ring itself. nih.gov

Research has shown that introducing substituents on the piperidine ring can be a viable strategy for creating diverse chemical libraries. For example, studies on related piperidine-containing compounds have demonstrated that various alkyl and aryl groups can be introduced at different positions of the piperidine ring. nih.gov The synthesis of these derivatives often involves multi-step sequences starting from commercially available piperidine precursors. mdpi.comorganic-chemistry.org

In the context of developing new chemical entities, replacing the piperidine ring with bioisosteres is another area of exploration. For instance, the 2-azaspiro[3.3]heptane ring has been proposed as a bioisostere of the piperidine ring, offering improved water solubility. nih.gov

Synthesis of Spirocyclic and Fused Analogues Incorporating the this compound Scaffold

The synthesis of spirocyclic and fused ring systems that incorporate the this compound scaffold represents a significant area of research aimed at creating molecules with increased three-dimensional complexity. whiterose.ac.uk Spirocycles, which contain two rings connected by a single common atom, and fused systems, where two rings share two adjacent atoms, are of great interest in medicinal chemistry and materials science due to their rigid conformations and novel spatial arrangements. whiterose.ac.uknih.gov

Several synthetic strategies have been developed to construct these complex architectures. One common approach involves the formation of the spiro-ring on a pre-existing piperidine ring. whiterose.ac.uk For instance, intramolecular cyclization reactions can be employed to create a spirocyclic system. beilstein-journals.org Another strategy involves the formation of the piperidine ring onto a pre-existing spirocyclic carbocyclic or heterocyclic ring. whiterose.ac.uk

The synthesis of fused analogues often involves intramolecular cycloaddition reactions. For example, intramolecular [2+2] photocycloaddition has been used to create fused bicyclic piperidines. enamine.net These reactions can lead to the formation of novel chemical entities with unique and well-defined three-dimensional shapes.

Exploration of Related Building Blocks for Chemical Synthesis

The development of novel synthetic methodologies often relies on the exploration and utilization of versatile building blocks. In the context of this compound and its analogues, research has focused on the synthesis and application of related cyclobutane (B1203170) and piperidine derivatives as key intermediates.

Cyclobutane-1,2-diols are valuable building blocks that can be prepared through methods such as the nucleophilic addition of organometallic reagents to 2-hydroxycyclobutanone. evitachem.com These diols can then be used in a variety of chemical transformations to generate more complex molecules. researchgate.net Similarly, the synthesis of functionalized piperidines is crucial for the construction of diverse analogues. nih.gov The development of methods for the stereoselective synthesis of substituted piperidines is an active area of research. mdpi.com

Furthermore, the exploration of novel building blocks, such as spirocyclobutanes and bicyclo[1.1.1]pentane derivatives, is expanding the toolbox available to synthetic chemists. whiterose.ac.uknih.gov These building blocks provide access to unique chemical scaffolds with desirable properties for various applications.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Stereocontrol

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. For 2-(piperidin-1-yl)cyclobutan-1-ol, which possesses multiple stereocenters, the development of synthetic methods that offer high levels of stereocontrol is a critical area of ongoing research.

Current strategies often rely on photochemical [2+2] cycloadditions to construct the cyclobutane (B1203170) core. acs.orgnih.gov However, these reactions can sometimes suffer from a lack of regio- and diastereoselectivity. acs.org Future research will likely focus on the development of more sophisticated catalytic systems to overcome these limitations. The use of chiral catalysts, including organocatalysts and transition-metal complexes, holds significant promise for inducing asymmetry and controlling the relative and absolute stereochemistry of the cyclobutane ring. acs.orgresearchgate.net For instance, the development of enantioselective [2+2] photocycloadditions mediated by chiral sensitizers or catalysts could provide a direct route to enantiomerically pure this compound analogues. nih.gov

Furthermore, alternative synthetic strategies that move beyond traditional cycloadditions are being explored. Ring-contraction methodologies, such as the conversion of readily available pyrrolidines to cyclobutanes, offer a novel and stereoselective approach. nih.govacs.org This method, which can proceed via a radical pathway, has shown promise in creating highly substituted cyclobutanes with good control over the stereochemical outcome. nih.govacs.org The continued exploration of such innovative synthetic routes will be crucial for accessing a wider diversity of stereochemically defined this compound derivatives.

Advanced Spectroscopic Techniques for Dynamic Structure Elucidation

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is essential for correlating structure with activity. While standard spectroscopic techniques like NMR and X-ray crystallography provide valuable static structural information, advanced methods are needed to probe the dynamic behavior of these molecules in solution. researchgate.netresearchgate.netacs.orgnih.gov

In addition to NMR, other spectroscopic techniques are being leveraged to study the structure and dynamics of related amino alcohols and cyclic systems. nih.govresearchgate.netupenn.edumdpi.com Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide information about specific functional groups and their hydrogen-bonding interactions. mdpi.com The combination of experimental spectroscopic data with computational modeling will be a powerful tool for building accurate models of the dynamic behavior of this compound analogues in different environments. nih.gov

Integration of Machine Learning and AI in Synthetic Design and Prediction of Properties for this compound Analogues

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of chemical synthesis and drug discovery. nih.govacs.orgchemrxiv.org For the this compound scaffold, these computational tools offer exciting possibilities for accelerating the design and development of new analogues with desired properties.

Furthermore, AI and ML can be employed to predict the physicochemical and biological properties of virtual libraries of this compound analogues. eurekalert.orgskoltech.ruchemrxiv.orgnih.gov By training models on existing data, it is possible to forecast properties such as solubility, metabolic stability, and binding affinity for a given target. chemrxiv.orgnih.gov This in silico screening can significantly reduce the time and resources required for experimental testing by prioritizing the synthesis of compounds with the highest probability of success. The development of AI frameworks that can learn from 2D molecular graphs without requiring complex 3D structural data is making these predictive capabilities more accessible and efficient. eurekalert.org

Exploration of Unconventional Reaction Pathways and Catalysis

Innovation in synthetic chemistry often stems from the exploration of unconventional reaction pathways and novel catalytic systems. For the synthesis of the this compound core and its derivatives, researchers are looking beyond traditional methods to unlock new chemical space.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. acs.orgrsc.org This approach can be used to mediate [2+2] cycloadditions and other cyclization reactions to form the cyclobutane ring. acs.orgacs.orgnih.gov The development of new photosensitizers and catalytic systems will continue to expand the scope and efficiency of these transformations. acs.org

Radical-mediated cyclizations offer another promising avenue for the synthesis of piperidine-containing rings. nih.gov These reactions can be initiated by various means, including photoredox catalysis, and can lead to the formation of complex cyclic systems with high levels of control. nih.govnih.gov The combination of biocatalytic C-H oxidation with radical cross-coupling represents a streamlined and cost-effective approach to creating complex three-dimensional molecules like piperidines. news-medical.net

Furthermore, the use of water as a solvent and a reactant in catalytic transformations is a key area of green chemistry research. The development of catalytic systems that can effect the transformation of amino alcohols to amino acids in basic water, liberating hydrogen gas as the only byproduct, highlights the potential for developing more sustainable synthetic methods. acs.org

Design and Synthesis of Complex Architectures Incorporating the this compound Core

The this compound scaffold serves as a valuable building block for the construction of more complex molecular architectures. By incorporating this core into larger and more intricate structures, chemists can explore new regions of chemical space and develop molecules with novel functions.

One area of interest is the synthesis of spirocyclic and fused-ring systems containing the this compound motif. acs.org These rigid and three-dimensional structures are of significant interest in medicinal chemistry due to their potential to bind to protein targets with high affinity and selectivity. The development of stereocontrolled methods for the synthesis of such complex systems is a key challenge that is being addressed through innovative synthetic strategies. acs.orgnih.gov

Another emerging direction is the use of the this compound core in the design of supramolecular assemblies. The hydrogen-bonding capabilities of the hydroxyl group and the basicity of the piperidine (B6355638) nitrogen make this molecule an ideal candidate for participating in non-covalent interactions. nih.govyoutube.com By carefully designing the substitution pattern on the cyclobutane ring, it may be possible to create self-assembling systems with unique properties and functions, such as chiral environments for stereocontrolled reactions. nih.gov

The synthesis of complex natural product analogues containing the this compound core is also an active area of research. nih.gov These efforts not only provide access to potentially bioactive molecules but also drive the development of new and powerful synthetic methodologies.

Q & A

Q. What are the common synthetic routes for 2-(Piperidin-1-yl)cyclobutan-1-ol, and what catalysts are typically employed?

The synthesis often involves nucleophilic substitution or ring-opening reactions. For example, piperidine derivatives can react with cyclobutane precursors (e.g., cyclobutanols or epoxides) under basic conditions. Sodium hydroxide or potassium carbonate may act as catalysts to facilitate bond formation between the piperidine nitrogen and cyclobutane moiety . Reaction optimization, such as temperature control (e.g., 50–80°C) and solvent selection (e.g., THF or DMF), is critical for yield improvement .

Q. How is this compound characterized using spectroscopic methods?

Structural elucidation typically employs:

  • FT-IR : Identifies functional groups (e.g., hydroxyl and piperidine N–H stretches) .
  • NMR : 1^1H and 13^13C NMR confirm molecular connectivity, with cyclobutane protons appearing as distinct multiplet signals (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is standard for small-scale purification. For high-purity batches, recrystallization using ethanol or methanol may be applied .

Q. What stability considerations are critical during storage?

The compound should be stored under inert gas (argon/nitrogen) at −20°C to prevent oxidation. Stability tests under varying pH (e.g., 4–10) and temperature (25–40°C) are advised to assess degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Systematic optimization involves:

  • Design of Experiments (DoE) : Screening parameters like temperature, solvent polarity, and catalyst loading .
  • Kinetic Studies : Monitoring reaction progress via HPLC or GC-MS to identify rate-limiting steps .
  • Green Chemistry Approaches : Solvent-free conditions or microwave-assisted synthesis to enhance efficiency .

Q. What computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates:

  • Electron density maps to identify nucleophilic/electrophilic sites.
  • HOMO-LUMO gaps to estimate kinetic stability . Molecular docking simulations (e.g., AutoDock) model interactions with biological targets .

Q. How can discrepancies between in vitro and in vivo biological activity data be resolved?

  • Metabolic Stability Assays : Incubate the compound with liver microsomes to identify metabolites that may reduce efficacy in vivo .
  • Pharmacokinetic Modeling : Correlate bioavailability with logP and plasma protein binding data .
  • In Silico ADMET : Predict absorption and toxicity profiles to prioritize analogs .

Q. What strategies mitigate toxicity in pharmacological applications?

  • Structural Modification : Introduce polar groups (e.g., hydroxyls) to reduce lipophilicity and off-target binding .
  • Prodrug Design : Mask reactive functional groups (e.g., esterification of the hydroxyl) to enhance selectivity .
  • Toxicogenomics : Screen for gene expression changes associated with oxidative stress or apoptosis .

Q. How are receptor interaction studies designed to elucidate binding mechanisms?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) and kinetics (kon/koffk_{on}/k_{off}) .
  • X-ray Crystallography : Resolve 3D structures of ligand-receptor complexes to identify key binding residues .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Q. How can retrosynthetic analysis validate synthetic intermediates?

AI-driven tools (e.g., Reaxys or Pistachio) deconstruct the target molecule into feasible precursors. For example:

  • Disconnection 1 : Break the piperidine-cyclobutane bond to yield piperidine and a cyclobutanol derivative.
  • Disconnection 2 : Fragment the cyclobutane ring to identify strain-driven intermediates .

Notes

  • Methodological Rigor : Answers emphasize reproducible protocols (e.g., reaction conditions, analytical parameters) to align with academic standards .

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